C-5 CF₃-Indole p97 ATPase Inhibitory Activity Compared Head-to-Head with Five Other C-5 Substituents in the Same ADPGlo Assay
In a systematic structure–activity relationship (SAR) study of phenyl indole allosteric inhibitors of the AAA ATPase p97, the C-5 trifluoromethyl-substituted indole (compound 12) exhibited an IC₅₀ of 4.7 ± 2.0 μM in the ADPGlo biochemical assay (20 nM p97 WT, 100 μM ATP) [1]. When the C-5 CF₃ group was replaced with an SF₅ group (compound 13), p97 inhibition dropped nearly 5-fold to IC₅₀ = 21.5 ± 0.4 μM. Conversely, replacement with a nitro group (compound 23) yielded a ~94-fold increase in potency (IC₅₀ = 0.05 ± 0.04 μM), while methyl (24, IC₅₀ = 0.24 ± 0.11 μM) and methoxy (25, IC₅₀ = 0.71 ± 0.22 μM) analogs showed ~20-fold and ~7-fold higher potency, respectively. The CF₃O analog (26, IC₅₀ = 3.8 ± 0.8 μM) was the closest biochemical match to the CF₃ lead [1]. This >400-fold activity range among C-5 substituents demonstrates that the CF₃ group occupies a distinct and non-predictable position in the SAR landscape. The CF₃-substituted indole 12 was designated a promising lead structure in the medicinal chemistry optimization campaign leading to US Patent 11,247,985 [2].
| Evidence Dimension | p97 ATPase inhibition (ADPGlo IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.7 ± 2.0 μM (C-5 CF₃ indole, compound 12) |
| Comparator Or Baseline | C-5 SF₅ (13): 21.5 ± 0.4 μM; C-5 NO₂ (23): 0.05 ± 0.04 μM; C-5 CH₃ (24): 0.24 ± 0.11 μM; C-5 OCH₃ (25): 0.71 ± 0.22 μM; C-5 OCF₃ (26): 3.8 ± 0.8 μM |
| Quantified Difference | ~5-fold more potent than SF₅; ~94-fold less potent than NO₂; ~20-fold less potent than CH₃; ~7-fold less potent than OCH₃; ~1.2-fold less potent than OCF₃ |
| Conditions | ADPGlo assay; 20 nM recombinant human p97 ATPase WT; 100 μM ATP; quadruplicate (12, 13, 25, 26), n=7 (24), or n=9 (23) |
Why This Matters
This demonstrates that the C-5 CF₃ substituent confers a distinct, intermediate potency profile that cannot be predicted from electronic or steric parameters alone, making 5-(trifluoromethyl)indoline the essential starting material for any medicinal chemistry program targeting this specific p97 inhibitor chemotype.
- [1] Alverez C, et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. 2015;6(12):1225-1230. doi:10.1021/acsmedchemlett.5b00364. Table 1, entries 1–6. View Source
- [2] US Patent 11,247,985 B2. Phenyl indole allosteric inhibitors of P97 ATPase. Filed January 21, 2020. Granted February 15, 2022. C-5 trifluoromethyl indole 12 as lead compound. Available at: https://patents.google.com/patent/US11247985 View Source
